1H-1,2,3-三唑-4-甲醛,1-(4-甲基苯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

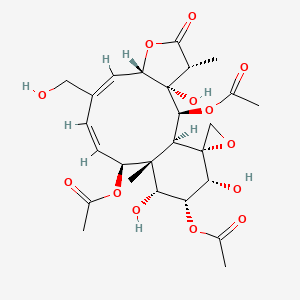

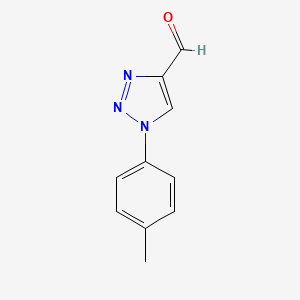

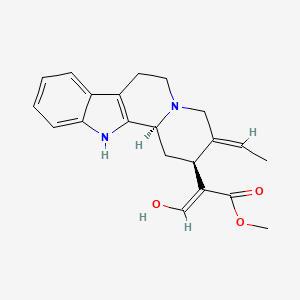

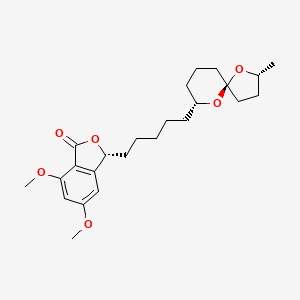

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a chemical compound with the molecular formula C10H9N3O . It is a derivative of 1H-1,2,3-triazole, a class of compounds known for their versatility in various applications .

Synthesis Analysis

The synthesis of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- and its derivatives often involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol . The second step involves oxidation or hydrolysis .Chemical Reactions Analysis

The reaction of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- with alkylamines has been reported . For hexylamine, a one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .科学研究应用

Medicinal Chemistry: Anticancer Agents

Triazole derivatives, including 1-(4-methylphenyl)triazole-4-carbaldehyde , have been synthesized as intermediates in the development of anticancer agents. Their structural versatility allows for the creation of compounds that can interact with various biological targets, potentially leading to novel treatments for cancer .

Antifungal Applications

The triazole moiety is a common feature in many antifungal agents. The synthetic versatility of the formyl group in triazole-4-carbaldehydes enables the synthesis of new molecules that could be tested for antifungal activity, contributing to the fight against fungal infections .

Anti-Tuberculosis Compounds

Research into triazole derivatives extends to the synthesis of compounds with potential anti-tuberculosis properties. The ability to create diverse structures using 1-(4-methylphenyl)triazole-4-carbaldehyde as an intermediate can lead to the discovery of new drugs to combat tuberculosis .

Anti-Inflammatory and Antidiabetic Drugs

The formyl group in triazole-4-carbaldehydes is a pivotal functional group for synthesizing intermediates used in anti-inflammatory and antidiabetic drugs. These compounds can modulate biological pathways, offering therapeutic benefits for conditions like diabetes and chronic inflammation .

Bioimaging Agents

In the field of bioimaging, triazole derivatives can be used to create contrast agents that help in the visualization of biological processes. The formyl group in 1-(4-methylphenyl)triazole-4-carbaldehyde allows for the attachment of imaging moieties, aiding in medical diagnostics .

Coordination Chemistry: Ligand Synthesis

Imines derived from triazole-4-carbaldehydes serve as ligands in coordination chemistry. They can bind to metal ions, forming complexes that are useful in catalysis and materials science .

Protein Engineering: N-Terminal Modification

1H-1,2,3-Triazole-4-carbaldehyde: derivatives have been developed for the site-specific modification of the N-terminus of proteins. This method is crucial for the development of pharmaceutical conjugates, bioimaging reagents, and protein-based materials .

Synthetic Organic Chemistry: Reagent for 1-Alkyl-4-Formyltriazoles

The compound is used as a reagent in the synthesis of 1-alkyl-4-formyltriazoles, which are valuable intermediates in organic synthesis. They can be used to create a wide range of structurally diverse molecules for further application in medicinal chemistry and materials science .

作用机制

Target of Action

Related 1h-1,2,3-triazole derivatives have been reported to target the virus nucleoprotein in influenza a . Additionally, other indole derivatives have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related 1h-1,2,3-triazole analogs have been found to inhibit the enzyme carbonic anhydrase-ii , which plays a crucial role in maintaining acid-base balance in the body. This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may affect similar biochemical pathways.

Result of Action

Related compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may have similar effects.

Action Environment

It is known that the compound is a stable organic compound , suggesting that it may be resistant to various environmental conditions.

属性

IUPAC Name |

1-(4-methylphenyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMLFUJSLSFBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447204 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

CAS RN |

113934-25-1 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)

![1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-](/img/structure/B1246907.png)